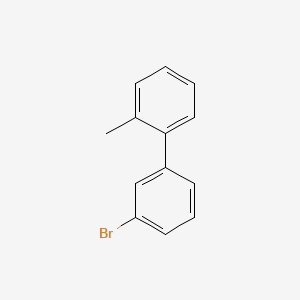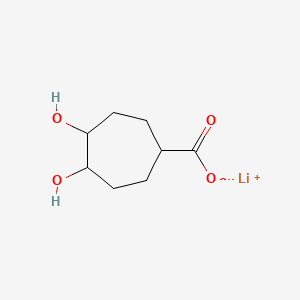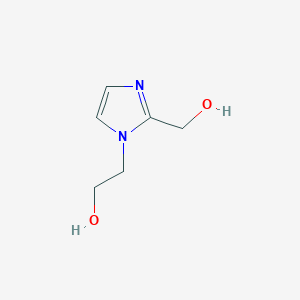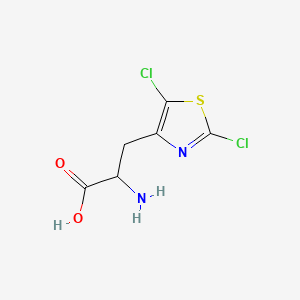
3'-Bromo-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third carbon of one benzene ring and a methyl group attached to the second carbon of the other benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, toluene, or dioxane
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Complex Biphenyl Derivatives: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals
Wirkmechanismus
The mechanism of action of 3’-Bromo-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biphenyl structure allows it to interact with aromatic systems and participate in π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 2-Methyl-1,1’-biphenyl
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
Uniqueness: 3’-Bromo-2-methyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions. This structural arrangement makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H11Br |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
1-bromo-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
InChI-Schlüssel |
HJBHIOWSBMIZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)

![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)


![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
